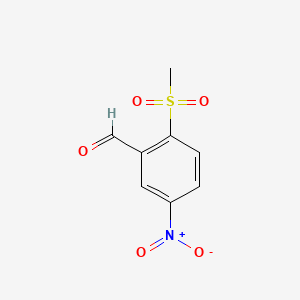
2-Methanesulfonyl-5-nitrobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methanesulfonyl-5-nitrobenzaldehyde is a chemical compound with the CAS Number: 1423037-20-0 and a molecular weight of 229.21 . Its IUPAC name is 2-(methylsulfonyl)-5-nitrobenzaldehyde .
Molecular Structure Analysis
The molecular structure of this compound contains a total of 22 bonds. These include 15 non-H bonds, 11 multiple bonds, 3 rotatable bonds, 5 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aldehyde (aromatic), 1 nitro group (aromatic), and 1 sulfone .Physical and Chemical Properties Analysis
This compound has a molecular weight of 229.21 . It’s recommended to be stored in a refrigerated environment .Scientific Research Applications
Chemical Synthesis and Reaction Studies
Research has demonstrated the utility of related compounds to 2-Methanesulfonyl-5-nitrobenzaldehyde in various chemical synthesis and reaction mechanisms. For instance, the oxidation of o-nitrotoluene by Cerium(IV) Methanesulfonate in aqueous methanesulfonic acid has been studied, highlighting the potential for synthesizing related nitrobenzaldehydes under specific conditions (Lozar & Savall, 1995). Furthermore, the formylation of phenols with electron-withdrawing groups in strong acids has been explored, providing insights into the synthesis of substituted salicylaldehydes, which could parallel the synthesis pathways of this compound (Suzuki & Takahashi, 1983).
Photoreaction Studies
The solid-state photoreaction of mixed crystals between nitrobenzaldehydes and indole has been investigated, revealing dual pathways from an oxetane intermediate, which may have relevance to the photoreactive properties of this compound (Meng et al., 1994).
Oxidation-Reduction Reactions
Studies on oxidation-reduction reactions involving nitro groups in trifluoromethanesulfonic acid have been conducted, where compounds like 2-nitrobenzyl alcohol undergo specific transformations. These reactions offer a glimpse into the reactive nature of nitrobenzaldehydes in various acidic environments, which could extend to this compound (Austin & Ridd, 1994).
Catalytic Activities
Research on ferrous methanesulfonate as an efficient and recyclable catalyst for the chemoselective synthesis of 1,1-diacetate from aldehydes demonstrates the role of methanesulfonic acid derivatives in catalysis, potentially applicable to reactions involving this compound (Wang et al., 2009).
Safety and Efficiency in Synthesis
The intensification of nitrobenzaldehydes synthesis from benzyl alcohol in a microreactor presents a safer and more efficient method for producing nitrobenzaldehyde isomers, which could be adapted for synthesizing this compound, minimizing risks and increasing yield (Russo et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
2-methylsulfonyl-5-nitrobenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO5S/c1-15(13,14)8-3-2-7(9(11)12)4-6(8)5-10/h2-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHKAEHESAVNOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
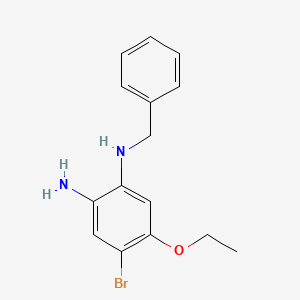
![4-Chloro-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B581687.png)


![5-bromo-3-isopentyl-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B581694.png)
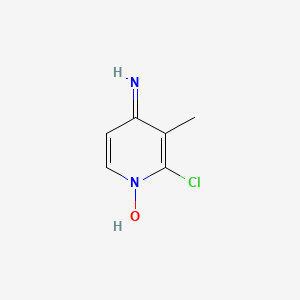
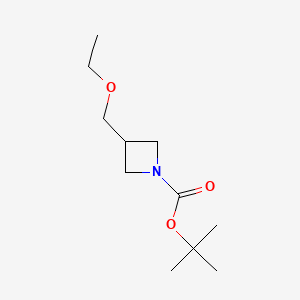


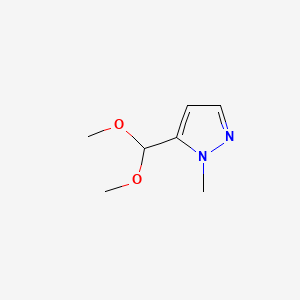

amine hydrochloride](/img/structure/B581706.png)


